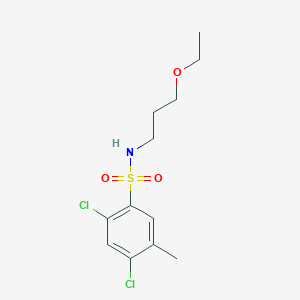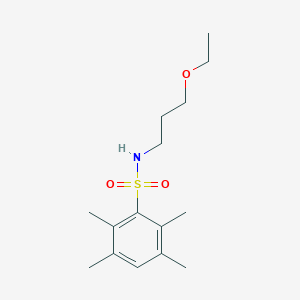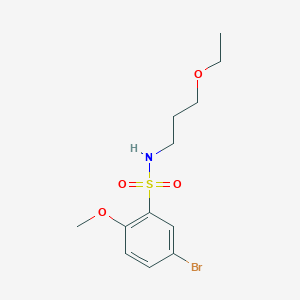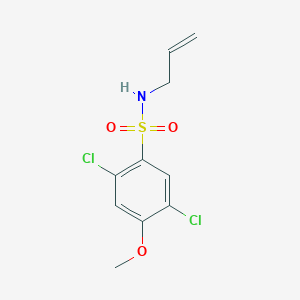
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate, also known as DMOF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and material science. DMOF is a fluorinated derivative of 2-oxoethyl benzoate, which is a common building block in organic synthesis. The addition of a fluorine atom to the benzoate ring enhances the lipophilicity and metabolic stability of DMOF, making it a promising candidate for drug design and development.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate involves the binding of the compound to the active site of the target enzyme, which leads to the inhibition of its catalytic activity. The binding of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate to the enzyme is mediated by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific interactions between 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate and the enzyme determine the potency and selectivity of the compound.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate can inhibit the activity of acetylcholinesterase and butyrylcholinesterase with IC50 values in the nanomolar range. In vivo studies have shown that 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate can improve cognitive function in animal models of Alzheimer's disease and enhance the activity of carbonic anhydrase in the eye, which can lead to a decrease in intraocular pressure.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, the compound has some limitations, such as its relatively high cost and limited availability. The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate requires specialized equipment and expertise, which can make it challenging for researchers without a background in organic synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate. One potential direction is the optimization of the compound's potency and selectivity against specific enzymes. This can be achieved through structure-activity relationship studies and computational modeling. Another direction is the exploration of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate's potential applications in material science, such as the development of new fluorescent probes and sensors. Additionally, the use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate as a building block for the synthesis of novel compounds with diverse biological activities is another promising direction for future research.
Synthesemethoden
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate involves the reaction between 2-(3,4-dimethoxyphenyl)-2-oxoethyl chloride and 4-fluorobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate as a white solid with a high yield. The purity of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate can be further improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate has been extensively studied for its potential applications in drug discovery and chemical biology. It has been shown to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are involved in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in the treatment of diseases such as Alzheimer's, glaucoma, and cancer.
Eigenschaften
Produktname |
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate |
|---|---|
Molekularformel |
C17H15FO5 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 4-fluorobenzoate |
InChI |
InChI=1S/C17H15FO5/c1-21-15-8-5-12(9-16(15)22-2)14(19)10-23-17(20)11-3-6-13(18)7-4-11/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
WQXXTGTULBTTBK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)

![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)


![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
